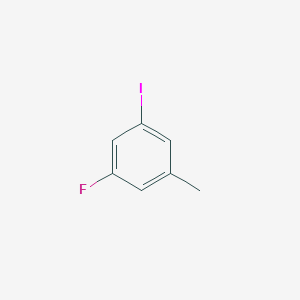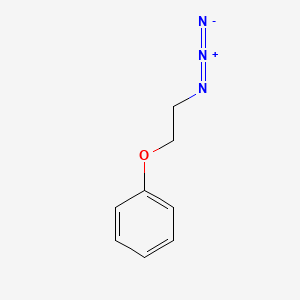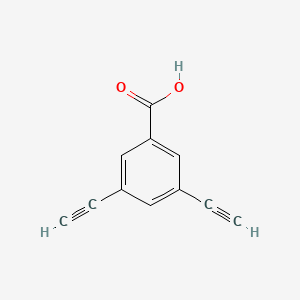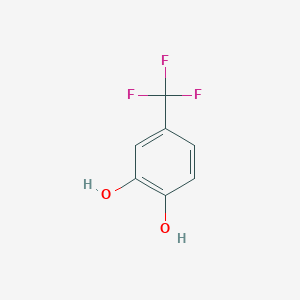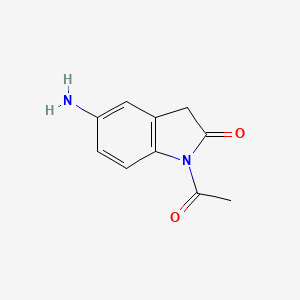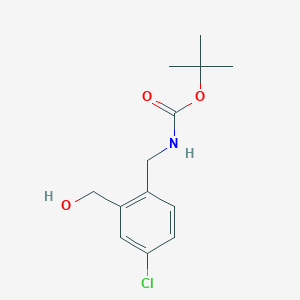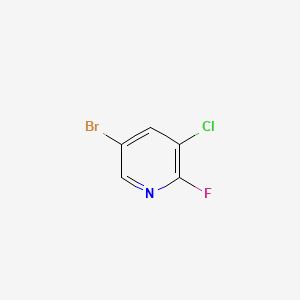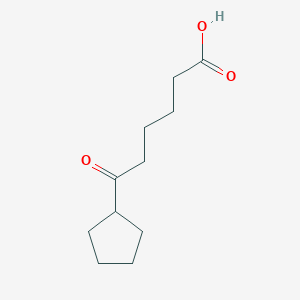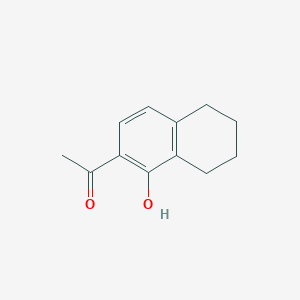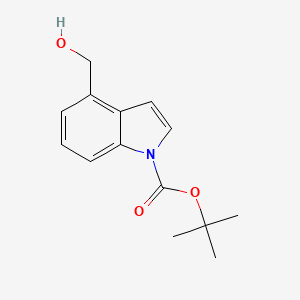
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a chemical intermediate that appears to be related to various research efforts in synthesizing biologically active compounds and pharmaceutical intermediates. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl compounds and their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
Several papers describe the synthesis of tert-butyl compounds with different substituents. For instance, an enantioselective synthesis of a tert-butyl compound using iodolactamization as a key step is detailed, which could be relevant to the synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate . Another paper discusses the synthesis of a tert-butyl compound from L-cystine, which involves steps like acetonization and Boc protection . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds is often complex due to the presence of bulky substituents. For example, the crystal and molecular structure of a tert-butyl piperidine derivative was determined, showing that bulky substituents can hinder the formation of intermolecular hydrogen bonds . Similarly, the molecular structure of tert-butyl indoline and indole derivatives was studied using DFT and X-ray crystallography, which could provide insights into the structural aspects of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl compounds can be influenced by the presence of different functional groups. For instance, the presence of a boronate group in a tert-butyl compound can introduce nucleophilic character, as seen in the synthesis of tert-butyl piperidine and indoline derivatives . These studies could shed light on the potential reactivity of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are often determined by their molecular structure and substituents. For example, the presence of tert-butyl groups can impart hydrophobic character to a molecule, as seen in the synthesis of a Ti complex with tert-butyl phenol . The NMR and IR spectra of tert-butyl piperidine derivatives have also been analyzed, providing information on the impact of substituents on chemical shifts and intramolecular interactions . These analyses could be relevant to understanding the properties of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate.
Applications De Recherche Scientifique
Antioxidant Research
Research on synthetic phenolic antioxidants, which share some structural similarities with tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, highlights their widespread use in various industrial and commercial products to retard oxidative reactions and prolong product shelf life. These studies provide insights into the environmental occurrence, human exposure, and toxicity of such compounds, suggesting potential research angles for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate in understanding its behavior and impact in similar contexts (Liu & Mabury, 2020).
Environmental Science and Biodegradation
Research on the decomposition and biodegradation of organic compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol, in environmental settings suggests a related area of application for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. These studies explore the mechanisms and efficiency of microbial degradation and the fate of these compounds in soil and groundwater, indicating the potential for exploring the environmental fate and biodegradability of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate (Hsieh et al., 2011).
Organic Synthesis and Catalysis
The role of certain tert-butyl compounds in organic synthesis, particularly as intermediates in the synthesis of complex molecules, is well-documented. This suggests potential research applications for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate in the development of new synthetic routes, catalysis, and the production of pharmaceuticals and fine chemicals. Research on similar compounds has explored their use in synthesizing drugs and other value-added chemicals, indicating a likely area of application for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate in facilitating or improving synthetic processes (Mi, 2015).
Propriétés
IUPAC Name |
tert-butyl 4-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSQCCTUAQIQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478577 | |
| Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |
CAS RN |
220499-12-7 | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220499-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

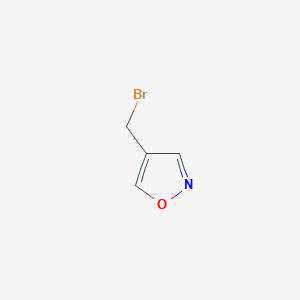
![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)
